molecular formula C13H11Cl2N3O B7570059 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide

Cat. No. B7570059
M. Wt: 296.15 g/mol
InChI Key: LCVDYVAYIDMJRJ-UHFFFAOYSA-N
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Description

2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential as an anti-cancer agent. It was first discovered in the late 1990s and has since undergone numerous preclinical and clinical trials.

Mechanism of Action

2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide's mechanism of action is not fully understood, but it is believed to involve the activation of the immune system. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to stimulate the production of cytokines, such as tumor necrosis factor-alpha (TNF-α), which can induce tumor cell death. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide may also inhibit the formation of new blood vessels, which can limit the growth and spread of tumors.
Biochemical and Physiological Effects:
2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to induce the production of cytokines, such as TNF-α, interferon-gamma (IFN-γ), and interleukin-6 (IL-6). 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has also been shown to increase the expression of adhesion molecules on endothelial cells, which can enhance the infiltration of immune cells into tumors. In addition, 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been shown to decrease the expression of vascular endothelial growth factor (VEGF), which can inhibit the formation of new blood vessels.

Advantages and Limitations for Lab Experiments

2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide is also relatively stable and can be stored for extended periods of time. However, 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has some limitations. It has a short half-life in vivo, which can make dosing and administration challenging. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide can also be toxic at high doses, which can limit its use in certain experiments.

Future Directions

There are several future directions for 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide research. One area of interest is the development of more potent and selective analogs of 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide. Another area of interest is the identification of biomarkers that can predict response to 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide treatment. Additionally, further research is needed to better understand 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide's mechanism of action and its potential as a combination therapy with other anti-cancer agents. Finally, clinical trials are needed to evaluate the safety and efficacy of 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide in specific patient populations.

Synthesis Methods

2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,6-dichloropyridine-4-carboxylic acid with methylamine and acetic anhydride. The resulting intermediate is then reacted with 2-bromo-3-methylpyridine to yield 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide. The synthesis method has been optimized over the years to improve yields and purity.

Scientific Research Applications

2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has been studied extensively for its anti-cancer properties. It has been shown to induce tumor necrosis and inhibit tumor growth in a variety of preclinical models, including lung, breast, and colon cancer. 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in some cases. Clinical trials have been conducted to evaluate the safety and efficacy of 2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide in patients with advanced solid tumors, but results have been mixed.

properties

IUPAC Name

2,6-dichloro-N-[(3-methylpyridin-2-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O/c1-8-3-2-4-16-10(8)7-17-13(19)9-5-11(14)18-12(15)6-9/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVDYVAYIDMJRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CNC(=O)C2=CC(=NC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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